molecular formula C31H40N6O2 B11437193 8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione

8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione

Cat. No.: B11437193
M. Wt: 528.7 g/mol
InChI Key: MXEVATNCXTYQKT-UHFFFAOYSA-N
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Description

8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione is a complex organic compound that belongs to the class of xanthine derivatives. This compound is known for its potential pharmacological properties, particularly in the field of medicinal chemistry. It is structurally characterized by the presence of a benzhydrylpiperazine moiety linked to a purine core, which is further substituted with hexyl and dimethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines with formamide derivatives under controlled conditions.

    Introduction of the Hexyl Group: The hexyl group is introduced via alkylation reactions using hexyl halides in the presence of a strong base.

    Attachment of the Benzhydrylpiperazine Moiety: The benzhydrylpiperazine moiety is attached through nucleophilic substitution reactions, where the piperazine ring is reacted with benzhydryl chloride under basic conditions.

    Final Assembly: The final compound is assembled by linking the benzhydrylpiperazine moiety to the purine core through a methyl bridge, typically using formaldehyde or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydrylpiperazine moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cardiovascular diseases.

    Biological Research: The compound is used in studies related to receptor binding and enzyme inhibition, providing insights into its mechanism of action.

    Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and as a chemical intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as receptors and enzymes. The benzhydrylpiperazine moiety is known to interact with serotonin receptors, while the purine core may inhibit phosphodiesterase enzymes. These interactions lead to modulation of neurotransmitter levels and signaling pathways, contributing to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(4-Benzhydrylpiperazin-1-yl)methyl]-1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione
  • 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide

Uniqueness

8-[(4-Benzhydrylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the hexyl group and the specific positioning of the benzhydrylpiperazine moiety contribute to its unique receptor binding profile and biological activity.

Properties

Molecular Formula

C31H40N6O2

Molecular Weight

528.7 g/mol

IUPAC Name

8-[(4-benzhydrylpiperazin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C31H40N6O2/c1-4-5-6-13-18-37-26(32-29-28(37)30(38)34(3)31(39)33(29)2)23-35-19-21-36(22-20-35)27(24-14-9-7-10-15-24)25-16-11-8-12-17-25/h7-12,14-17,27H,4-6,13,18-23H2,1-3H3

InChI Key

MXEVATNCXTYQKT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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